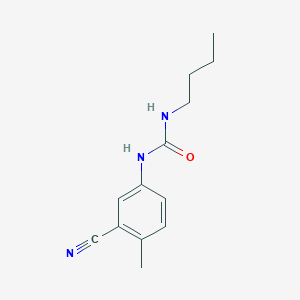

3-butyl-1-(3-cyano-4-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(3-cyano-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-4-7-15-13(17)16-12-6-5-10(2)11(8-12)9-14/h5-6,8H,3-4,7H2,1-2H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKBCZHXVSOIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=C(C=C1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Butyl 1 3 Cyano 4 Methylphenyl Urea and Analogues

Classical Approaches to N-Substituted Urea (B33335) Synthesis

The traditional synthesis of N-substituted ureas is dominated by methods that are well-established and highly effective, though they often involve hazardous materials. rsc.org These classical routes are primarily centered on the reaction of amines with highly reactive carbonyl compounds, such as isocyanates and derivatives of phosgene (B1210022). rsc.orgnih.gov

Amination with Isocyanates and Phosgene-Derived Reagents

The most common and straightforward method for preparing unsymmetrical ureas involves the reaction of an amine with an isocyanate. commonorganicchemistry.comwikipedia.org This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), without the need for a base. commonorganicchemistry.com The high reactivity of the isocyanate group ensures a high yield of the desired urea product.

An alternative classical approach involves the use of phosgene (COCl₂), a highly toxic gas, or its safer, solid equivalent, triphosgene (B27547). nih.govasianpubs.org In this method, an amine is reacted with phosgene or triphosgene to generate an isocyanate intermediate in situ. nih.govwikipedia.org This intermediate then reacts with a second amine to form the urea. nih.gov While effective, the extreme toxicity of phosgene necessitates stringent safety precautions. wikipedia.orgbeilstein-journals.org

To circumvent the hazards associated with phosgene, various phosgene-equivalent reagents have been developed. rsc.orgnih.govrsc.org N,N'-Carbonyldiimidazole (CDI) is a widely used, crystalline, and safer alternative. nih.gov The reaction typically involves the sequential addition of amines to CDI to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com Other phosgene substitutes include 1,1'-carbonylbisbenzotriazole and di-tert-butyl dicarbonate. rsc.orgresearchgate.net

Table 1: Comparison of Classical Carbonylating Agents for Urea Synthesis

| Reagent | Chemical Formula | Key Advantages | Key Disadvantages | Typical Conditions |

|---|---|---|---|---|

| Isocyanates | R-N=C=O | High reactivity, high yield, mild conditions. commonorganicchemistry.com | Limited commercial availability for complex structures; can be toxic. wikipedia.org | Room temperature, various organic solvents (THF, DCM). commonorganicchemistry.com |

| Phosgene | COCl₂ | Highly reactive, effective for isocyanate formation. nih.gov | Extremely toxic gas, corrosive by-products (HCl). wikipedia.orgbeilstein-journals.org | Requires specialized equipment and handling. |

| Triphosgene | C₃Cl₆O₃ | Solid, easier to handle than phosgene. commonorganicchemistry.com | Forms phosgene in situ, still highly toxic. commonorganicchemistry.com | Reaction with amines in the presence of a base. asianpubs.org |

| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Crystalline solid, safer than phosgene, no chlorinated by-products. nih.gov | Order of addition is crucial to prevent symmetrical by-products. commonorganicchemistry.com | One-pot reactions, often in solvents like THF. organic-chemistry.org |

Sustainable and Green Chemistry Strategies for Urea Formation

In response to the environmental and safety drawbacks of classical methods, significant research has focused on developing sustainable and green strategies for urea synthesis. rsc.org These approaches aim to reduce or eliminate hazardous substances, minimize waste, and improve energy efficiency by utilizing safer reagents and reaction conditions. rsc.orgresearchgate.net

Catalyst-Free and Solvent-Free Reaction Environments

A key goal in green chemistry is to simplify reaction processes by eliminating the need for catalysts and harmful organic solvents. researchgate.net Several studies have demonstrated the successful synthesis of ureas under catalyst-free and solvent-free conditions. rsc.org For instance, some reactions can be performed by simply heating a mixture of the neat reactants, which reduces waste and simplifies product isolation. researchgate.netgoogle.com

Water, as a universal and environmentally benign solvent, has been explored as a medium for urea synthesis. rsc.org An "on-water" methodology has been developed where the reaction of isocyanates with amines proceeds efficiently, often with simple filtration being sufficient for product isolation, thus avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org In some cases, water has been shown to promote the reaction, leading to higher yields compared to reactions run in organic solvents or neat. rsc.org This approach is particularly attractive for large-scale production due to the low cost and safety of water. nih.govrsc.org

Utilization of Environmentally Benign Carbonyl Equivalents (e.g., Carbonates)

Replacing hazardous carbonyl sources like phosgene with safer, more environmentally friendly alternatives is a cornerstone of green urea synthesis. nih.gov Organic carbonates, such as dimethyl carbonate (DMC) and ethylene (B1197577) carbonate, have emerged as viable, non-toxic substitutes. nih.govtandfonline.com These reagents can react with amines to form ureas, often with the aid of a catalyst and heat. researchgate.netresearchgate.net Catechol carbonate has shown particularly high reactivity, enabling the solvent- and catalyst-free synthesis of ureas at room temperature. acs.org

Carbon dioxide (CO₂) is an ideal green carbonyl source as it is abundant, inexpensive, non-toxic, and renewable. ionike.com Direct carbonylation of amines with CO₂ represents a highly atom-economical route to ureas. researchgate.net While these reactions often require catalysts and elevated temperatures and pressures to overcome the high stability of CO₂, significant progress has been made. nih.gov Metal-free methods have been developed that allow for the synthesis of ureas from amines and CO₂ at atmospheric pressure and room temperature. organic-chemistry.org This direct utilization of CO₂ not only provides a green pathway to ureas but also contributes to carbon capture and utilization (CCU) strategies. ureaknowhow.comresearchgate.net

Table 2: Overview of Green Chemistry Strategies for Urea Synthesis

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Catalyst-Free/Solvent-Free Reactions | Reactions are conducted by heating neat reactants without catalysts or solvents. researchgate.net | Reduces waste, simplifies purification, lowers cost. researchgate.netgoogle.com | May require high temperatures; not suitable for all substrates. |

| "On-Water" Synthesis | Utilizes water as the reaction solvent. rsc.org | Environmentally benign, safe, inexpensive, can promote reaction rates. rsc.orgorganic-chemistry.org | Substrate solubility can be a limiting factor. |

| Use of Organic Carbonates | Employs reagents like dimethyl carbonate or catechol carbonate as phosgene substitutes. tandfonline.comacs.org | Low toxicity, safer than phosgene and isocyanates. nih.gov | Often requires catalysts and/or heat; may be less reactive than classical reagents. researchgate.net |

| Direct Carbonylation with CO₂ | Uses carbon dioxide as the direct source of the carbonyl group. researchgate.net | Abundant, non-toxic, inexpensive, contributes to carbon capture. ionike.com | CO₂ is highly stable, often requiring catalysts, high pressure, or high temperature. nih.gov |

Retrosynthetic Analysis and Pathway Design for 3-butyl-1-(3-cyano-4-methylphenyl)urea

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a viable synthetic route. For this compound, the primary disconnection is at the C-N bonds of the urea moiety.

This disconnection leads to two primary synthetic pathways based on the classical isocyanate-amine reaction:

Pathway A: This route involves the reaction of 3-amino-2-methylbenzonitrile (B1266821) with butyl isocyanate . This is often the more direct approach if both starting materials are readily available. The nucleophilic aromatic amine attacks the electrophilic carbon of the isocyanate to form the urea bond.

Pathway B: The alternative pathway involves the reaction of n-butylamine with 3-cyano-4-methylphenyl isocyanate . This route would be preferred if the substituted phenyl isocyanate is more accessible or easier to synthesize than butyl isocyanate.

A third general approach, avoiding the direct use of isocyanates, involves coupling the two amine precursors, 3-amino-2-methylbenzonitrile and n-butylamine , using a phosgene equivalent. For example, reacting 3-amino-2-methylbenzonitrile with a reagent like N,N'-carbonyldiimidazole (CDI) would form an activated carbamoyl-imidazole intermediate. Subsequent addition of n-butylamine would then yield the final product, this compound. This method allows for the synthesis to proceed from the two corresponding amines without isolating a potentially hazardous isocyanate intermediate. researchgate.net

Chemo- and Regioselectivity in the Synthesis of Unsymmetrical Urea Derivatives

The synthesis of unsymmetrical ureas, such as this compound, presents a significant chemical challenge centered on chemo- and regioselectivity. The core task is to controllably link two dissimilar amino groups—in this case, derived from butylamine (B146782) and 3-amino-4-methylbenzonitrile—with a carbonyl moiety. A direct reaction involving a carbonyl source and both amines simultaneously would invariably lead to a statistical mixture of three products: the desired unsymmetrical urea and two symmetrical byproducts (N,N'-dibutylurea and N,N'-bis(3-cyano-4-methylphenyl)urea). Consequently, synthetic strategies are designed to proceed in a stepwise manner, activating one amine component to react selectively with the other.

The most prevalent strategy to achieve this selectivity involves the use of isocyanates or their in situ generated equivalents. nih.gov By converting one of the amine precursors into a highly reactive isocyanate, subsequent reaction with the second amine proceeds with high fidelity, ensuring the formation of the unsymmetrical product. For the synthesis of this compound, this would typically involve the preparation of 3-cyano-4-methylphenyl isocyanate, which is then reacted with butylamine.

Several modern methodologies have been developed to circumvent the direct use of isocyanates, which can be unstable and hazardous, while still leveraging their reactivity for selective urea formation. nih.gov

In Situ Isocyanate Generation via Hofmann Rearrangement

A notable method for the chemoselective synthesis of unsymmetrical ureas involves the in situ generation of isocyanates from carboxamides via a Hofmann rearrangement. This tandem reaction is often mediated by hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂). mdpi.comrsc.org In this approach, a primary benzamide (B126) undergoes rearrangement to form a reactive isocyanate intermediate. mdpi.com This intermediate is not isolated but is immediately trapped by an amine present in the reaction mixture to yield the target unsymmetrical urea. rsc.org This method avoids the need for metal catalysts, high temperatures, or inert atmospheres. mdpi.com

The proposed mechanism involves the initial reaction of the benzamide with PhI(OAc)₂, leading to an iodonium (B1229267) intermediate. This intermediate then undergoes a Hofmann rearrangement to produce the isocyanate, which subsequently reacts with the amine to form the final product. mdpi.com The scope of this reaction is broad, accommodating various primary and secondary amines. mdpi.com

| Amide Substrate | Amine Substrate | Mediating Reagent | Product Type | Key Feature |

| Benzamides | Primary/Secondary Amines | PhI(OAc)₂ | N-Aryl-N'-alkyl/aryl ureas | Metal-free, mild conditions mdpi.com |

| Pyridyl Carboxamides | Aminopyridines | PhI(OAc)₂ | N,N'-bipyridylureas | In situ isocyanate trapping rsc.org |

Isocyanate Surrogates

Another advanced strategy employs stable isocyanate surrogates, such as 3-substituted dioxazolones. tandfonline.com In the presence of a non-toxic base like sodium acetate (B1210297) and methanol (B129727) as a solvent, these dioxazolones serve as precursors that generate isocyanate intermediates in situ under mild heating. tandfonline.com This method has proven effective for producing a wide range of unsymmetrical phenylureas with moderate to excellent yields, significantly minimizing the formation of symmetrical byproducts. tandfonline.com A key advantage is the frequent precipitation of the desired urea derivative from the reaction mixture, allowing for simple separation by filtration without the need for chromatographic purification. tandfonline.com

Palladium-Catalyzed C–N Cross-Coupling

Transition metal-catalyzed reactions offer an alternative route with high selectivity. Palladium-catalyzed C–N cross-coupling enables the synthesis of unsymmetrical N,N'-diaryl ureas from a protected urea, such as benzylurea. nih.gov The strategy involves a sequential, two-pot process:

The first Pd-catalyzed arylation couples an aryl halide with benzylurea.

A deprotection step removes the benzyl (B1604629) group.

A second, different aryl halide is introduced in a subsequent Pd-catalyzed arylation step.

This sequence allows for the precise and regioselective construction of complex unsymmetrical diaryl ureas. nih.gov While this specific example focuses on diaryl ureas, the principle of sequential, catalyzed C-N bond formation represents a powerful approach for controlling the final structure of substituted ureas.

Selectivity Regulation with Other Carbonyl Sources

Research has also explored carbonyl sulfide (B99878) (COS) as a carbonyl source for synthesizing unsymmetrical ureas from amines. researchgate.net While this method can be highly selective, its success depends on carefully controlling reaction conditions to regulate the formation of intermediates and prevent symmetrical side-product formation. The mechanism often involves the in-situ generation of thioureas, followed by oxidative desulfurization. researchgate.net

The table below summarizes various selective approaches to unsymmetrical urea synthesis.

| Synthetic Strategy | Key Reactants | Intermediate | Selectivity Control | Advantages |

| Hofmann Rearrangement | Amide, Amine, PhI(OAc)₂ | Isocyanate (in situ) | Tandem reaction traps intermediate mdpi.comrsc.org | Metal-free, mild conditions, broad scope mdpi.com |

| Isocyanate Surrogates | 3-Substituted Dioxazolone, Amine | Isocyanate (in situ) | Controlled release of isocyanate tandfonline.com | Phosgene-free, easy product isolation tandfonline.com |

| Pd-Catalyzed Coupling | Protected Urea, 2x Aryl Halides | N-Aryl-N'-benzylurea | Sequential C-N bond formation nih.gov | High yields, general for diaryl ureas nih.gov |

| Amine Exchange | N-t-Butylurea, Amine | Isocyanate or Direct Substitution | Use of a bulky, volatile leaving group scispace.com | Useful when isocyanates are inaccessible scispace.com |

These methodologies underscore the importance of generating a reactive, mono-substituted intermediate to ensure that the final reaction with the second, different amine proceeds with high chemo- and regioselectivity, thereby preventing the wasteful formation of symmetrical byproducts.

Advanced Structural Elucidation of 3 Butyl 1 3 Cyano 4 Methylphenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of 1D and 2D NMR spectra, the connectivity of atoms can be meticulously mapped out.

High-Resolution 1D NMR (¹H and ¹³C) Data Interpretation

High-resolution ¹H and ¹³C NMR spectra provide critical information about the chemical environment, number, and connectivity of protons and carbons in 3-butyl-1-(3-cyano-4-methylphenyl)urea.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 3-cyano-4-methylphenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the butyl chain would be observed in the upfield region (δ 0.9-3.5 ppm). The two N-H protons of the urea (B33335) linkage would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the urea group is characteristically found far downfield (δ 150-160 ppm). The carbon of the cyano group (-C≡N) typically appears in the range of δ 115-125 ppm. The aromatic carbons would resonate between δ 110-145 ppm, while the aliphatic carbons of the butyl group would be found in the upfield region (δ 10-45 ppm).

Predicted ¹H and ¹³C NMR Data

The following table is predictive, based on typical chemical shift values for similar structural motifs.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Butyl-CH₃ | ~0.9 (triplet) | ~14 |

| Butyl-CH₂ | ~1.4 (sextet) | ~20 |

| Butyl-CH₂ | ~1.5 (quintet) | ~32 |

| Butyl-CH₂-NH | ~3.2 (quartet) | ~40 |

| Phenyl-CH₃ | ~2.4 (singlet) | ~20 |

| Phenyl-H (ortho to CN) | ~7.6 (doublet) | ~135 |

| Phenyl-H (meta to CN) | ~7.8 (singlet) | ~138 |

| Phenyl-H (ortho to Urea) | ~7.5 (doublet) | ~119 |

| Phenyl-C (ipso to CH₃) | - | ~136 |

| Phenyl-C (ipso to CN) | - | ~105 |

| Phenyl-C (ipso to Urea) | - | ~140 |

| Cyano (-C≡N) | - | ~118 |

| Urea (-NH-C=O-NH-) | ~6.5 and ~8.5 (broad singlets) | ~155 |

Application of 2D NMR Techniques (COSY, HSQC, NOESY) for Complex Structural Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their sequence. It would also show correlations between coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of each CH, CH₂, and CH₃ group by linking the proton shifts to their corresponding carbon shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For example, a NOESY spectrum could show correlations between the protons of the butyl group and the aromatic ring, indicating their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3300-3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C≡N (Nitrile) | Stretching | 2220-2260 (sharp, medium intensity) |

| C=O (Urea Amide I) | Stretching | 1630-1680 (strong) |

| N-H (Urea Amide II) | Bending | 1550-1640 |

| C=C (Aromatic) | Stretching | 1450-1600 |

The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and bands in the 3300-3500 cm⁻¹ region would be strong evidence for the urea moiety. A sharp peak around 2230 cm⁻¹ would confirm the presence of the cyano group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Profiling

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula (C₁₃H₁₇N₃O).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation pathways would involve cleavage of the urea and butyl groups.

Predicted Key Fragmentation Ions

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 231 | [C₁₃H₁₇N₃O]⁺ | Molecular Ion (M⁺) |

| 174 | [C₉H₈N₂O]⁺ | Loss of butyl radical (•C₄H₉) |

| 158 | [C₉H₈N₂]⁺ | Cleavage of the urea C-N bond |

| 145 | [C₈H₇N₂O]⁺ | McLafferty rearrangement and loss of propene |

| 131 | [C₈H₇N₂]⁺ | Loss of butene via rearrangement |

| 57 | [C₄H₉]⁺ | Butyl cation |

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Single-Crystal X-ray Diffraction of N-Substituted Urea Structures

To perform this analysis, a suitable single crystal of this compound would need to be grown. Analysis of related N-substituted urea structures reveals common structural features. The urea moiety is typically planar or near-planar due to resonance. nih.gov The crystal packing is often dominated by intermolecular hydrogen bonds involving the N-H protons as donors and the carbonyl oxygen as an acceptor, frequently forming chains or dimeric motifs. nih.gov

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| β (°) | 90-110 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Key H-bond distance (N-H···O) | 2.8 - 3.2 Å |

This comprehensive approach, integrating various analytical techniques, is crucial for the unambiguous structural elucidation of this compound, providing a complete picture of its molecular identity and solid-state architecture.

Challenges in Crystal Growth for Organic Small Molecules

The successful elucidation of the three-dimensional structure of an organic molecule by single-crystal X-ray diffraction (SCXRD) is entirely contingent on the availability of a high-quality single crystal. However, the process of growing such crystals for small organic molecules is often a significant bottleneck and fraught with challenges.

A primary hurdle is the tendency of many organic molecules to precipitate out of solution as an amorphous solid or as microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction. This rapid precipitation often occurs when the solution becomes highly supersaturated, a state where spontaneous nucleation and rapid growth lead to a disordered solid phase.

Furthermore, the phenomenon of polymorphism, where a compound can crystallize into multiple different crystal forms with distinct physical properties, adds another layer of complexity. The desired polymorph for analysis may only be accessible under a narrow and specific set of experimental conditions, which can be difficult to identify.

The presence of conformational flexibility in a molecule can also impede crystallization. Molecules with multiple rotatable bonds may adopt various conformations in solution, making it difficult for them to pack in a regular, ordered manner to form a crystal lattice. This can lead to the formation of oils or amorphous solids instead of crystals.

The choice of solvent is another critical factor that significantly influences the crystal growth process. The solubility of the compound, solvent polarity, and the potential for solvent molecules to be incorporated into the crystal lattice (solvates) are all important considerations. Finding the ideal solvent or solvent system that promotes slow, controlled crystallization is often a matter of extensive empirical screening.

To address these challenges, a variety of crystallization techniques are employed, including:

Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration to the point of crystallization.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the solution of the compound can induce crystallization.

Cooling: For compounds whose solubility is highly dependent on temperature, slowly cooling a saturated solution can lead to the formation of single crystals.

Solvent Layering: This method involves carefully layering a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. Crystals may form at the interface between the two solvents.

Despite these techniques, obtaining suitable single crystals for many organic small molecules remains a significant practical challenge in structural chemistry.

Analysis of Intermolecular Interactions and Conformations in the Solid State

Once a suitable crystal is obtained and its structure is determined by X-ray diffraction, a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state can be extracted. These non-covalent interactions are crucial in determining the physical properties of the crystalline material.

Due to the absence of specific crystallographic data for this compound, the crystal structure of a related urea derivative, 3-tert-butyl-1-(3-hydroxyphenyl)urea , can be examined as an illustrative example of the types of interactions that can be expected. In the solid state, the crystal packing of this molecule is stabilized by a network of hydrogen bonds and van der Waals forces.

Hydrogen bonds are particularly important in the crystal structures of urea derivatives. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group), which can lead to the formation of well-defined hydrogen-bonding motifs, such as chains or sheets. These interactions play a vital role in the stability of the crystal lattice.

The conformation of the molecule in the solid state is also a key piece of information obtained from crystallographic analysis. This includes the determination of bond lengths, bond angles, and torsion angles, which define the shape of the molecule. For flexible molecules, the solid-state conformation may be one of several low-energy conformations that are accessible in solution.

The following table summarizes the crystallographic data for the illustrative compound, 3-tert-butyl-1-(3-hydroxyphenyl)urea nih.gov.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8142 |

| b (Å) | 17.6200 |

| c (Å) | 11.7902 |

| β (°) | 90.00 |

| Volume (ų) | 2452.5 |

| Z | 8 |

This data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice. The analysis of the full crystal structure would reveal the precise arrangement of the molecules within this unit cell and the specific intermolecular interactions that hold them together.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Substituted Urea Systems

Theoretical Frameworks of Structure-Activity Relationships in Organic Chemistry

The fundamental principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a chemical compound is directly related to its molecular structure. wikipedia.org This concept, first articulated in the 19th century, forms the bedrock of modern medicinal chemistry and drug design. wikipedia.org The analysis of SAR allows researchers to identify the specific chemical groups (pharmacophores) within a molecule that are responsible for its biological effects. wikipedia.org By systematically modifying the chemical structure of a lead compound, medicinal chemists can optimize its potency, selectivity, and pharmacokinetic properties. wikipedia.orgyoutube.com

For N-substituted urea (B33335) systems, SAR studies often explore modifications at several key positions to understand their impact on activity. nih.govnih.gov The urea moiety itself is a crucial component, acting as a rigid linker and a potent hydrogen bond donor-acceptor. nih.govmdpi.com The two nitrogen atoms can serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor, enabling strong and directional interactions with protein targets. mdpi.com Modifications typically involve altering the substituents on the two nitrogen atoms. For a compound like 3-butyl-1-(3-cyano-4-methylphenyl)urea, SAR exploration would involve:

Varying the alkyl chain (R1): The butyl group could be replaced with other alkyl groups of varying length, branching, or cycloalkyl rings to probe the size and lipophilicity requirements of the binding pocket. nih.gov

Modifying the substituted phenyl ring (R2): The position and nature of the cyano and methyl groups on the phenyl ring could be altered to fine-tune electronic properties and steric interactions. itmedicalteam.pl For instance, moving the cyano group or replacing the methyl group with other electron-donating or electron-withdrawing groups would systematically map the electronic and steric requirements of the target. nih.govuu.nl

Computational Approaches to Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a refinement of SAR, establishing mathematical relationships between the chemical structure and biological activity. wikipedia.orgnih.gov This computational technique correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. researchgate.netnih.gov The resulting QSAR models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov

For urea derivatives, QSAR studies have successfully identified key descriptors that influence their inhibitory activity against various targets. nih.govnih.gov These descriptors often fall into several categories:

Electronic Descriptors: Reflecting the electron distribution in the molecule (e.g., partial charges, dipole moment).

Steric Descriptors: Describing the size and shape of the molecule (e.g., molecular weight, volume, surface area). nih.gov

Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule (e.g., LogP).

Topological Descriptors: Encoding information about atomic connectivity and branching. nih.gov

A typical QSAR study on a series of analogs of this compound would involve calculating a wide range of such descriptors and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govresearchgate.net For example, studies on other urea derivatives have shown that descriptors related to size, degree of branching, aromaticity, and polarizability significantly affect their inhibition activity. nih.govnih.gov

| Compound Series (Hypothetical Analogs of Target Compound) | Key Molecular Descriptors | Statistical Modeling Technique | Potential Finding |

|---|---|---|---|

| Varying alkyl chain length (R1 = methyl, ethyl, propyl, butyl, pentyl) | LogP (Hydrophobicity), Molecular Volume (Sterics) | Multiple Linear Regression (MLR) | Optimal activity may be observed with a 3-4 carbon chain, suggesting a defined hydrophobic pocket. |

| Modifying phenyl substituent (R2 = -CN, -Cl, -F, -CF3) | Hammett constants (Electronics), Dipole Moment | Partial Least Squares (PLS) | Electron-withdrawing groups at the meta-position might enhance activity through specific electronic interactions. |

| Positional isomers of cyano/methyl groups | Topological indices, Steric hindrance parameters | Support Vector Machine (SVM) | The 3-cyano-4-methyl substitution pattern may be crucial for fitting into the target's binding site. nih.gov |

In Silico Investigations of Molecular Recognition and Theoretical Binding Interactions

In silico methods provide powerful tools for visualizing and understanding how a ligand like this compound might interact with its biological target at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. mdpi.comjetir.org This method is invaluable for elucidating the binding mode of a compound and identifying key interactions that contribute to its biological activity. nih.gov

For a urea derivative, docking simulations typically reveal crucial hydrogen bonding interactions involving the urea moiety. nih.gov The N-H groups of the urea can donate hydrogen bonds to acceptor residues (e.g., aspartate, glutamate) in the protein's active site, while the carbonyl oxygen can accept a hydrogen bond from donor residues (e.g., arginine, lysine). researchgate.netresearchgate.net In the case of this compound, a docking study would aim to:

Predict the binding pose: Determine the three-dimensional orientation of the molecule within the target's active site.

Identify key interactions: Pinpoint specific hydrogen bonds, hydrophobic interactions, and potential π-π stacking or CH-π interactions. mdpi.com The butyl chain would likely engage in hydrophobic interactions, while the cyano-methylphenyl ring could participate in aromatic or van der Waals interactions. mdpi.com

Estimate binding affinity: The docking score provides a qualitative estimate of how tightly the ligand binds to the receptor, helping to rank potential drug candidates. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into the flexibility of the protein and the ligand, the stability of their interactions, and the role of solvent molecules. nih.gov

In the context of this compound bound to a receptor, an MD simulation could:

Assess binding stability: Determine if the initial docked pose is stable over a simulation period of nanoseconds to microseconds.

Analyze conformational changes: Observe how the protein and ligand adapt to each other upon binding.

Calculate binding free energy: Employ advanced techniques to provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Identify the role of water: Explicitly model water molecules to understand their role in mediating ligand-receptor interactions.

Influence of Conformational Landscape and Substituent Effects on Potential Molecular Recognition

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. nih.gov The conformational landscape of this compound—the collection of all its possible shapes—and the electronic effects of its substituents are critical for molecular recognition.

The urea group itself has distinct conformational preferences, with the trans-trans conformation often being the most stable for N,N'-disubstituted ureas in both solid-state and solution. nih.gov However, rotation around the C-N bonds is possible, and the biologically active conformation may not be the lowest energy state. researchgate.net

The substituents play a major role in defining this landscape and the molecule's interaction potential:

Butyl Group: This flexible alkyl chain adds lipophilicity to the molecule, favoring interactions with hydrophobic pockets in a protein. Its flexibility allows it to adopt various conformations to maximize favorable van der Waals contacts.

Studies on related urea derivatives have shown that substitution at the meta and/or para positions of the aryl ring is generally well-tolerated and can be used to fine-tune activity. nih.gov

Rational Design Strategies for Modified Urea Derivatives Based on SAR Hypotheses

Based on the principles of SAR and insights from computational modeling, rational design strategies can be employed to create new derivatives of this compound with potentially improved properties. mdpi.comnih.gov These strategies involve making targeted modifications to the lead structure. nih.govjetir.org

| Modification Strategy | Specific Change | Rationale (SAR Hypothesis) | Desired Outcome |

|---|---|---|---|

| Alkyl Chain Optimization | Replace butyl with isopropyl, cyclobutyl, or pentyl groups. | To probe the size and shape of the hydrophobic pocket and optimize van der Waals interactions. nih.gov | Increased potency/selectivity. |

| Bioisosteric Replacement of Cyano Group | Replace -CN with -Cl, -CF3, or -NO2. | To maintain or enhance electron-withdrawing properties while altering steric bulk and hydrogen bonding capacity. mdpi.com | Improved binding affinity or altered electronic profile. |

| Scaffold Hopping | Replace the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring. | To introduce new hydrogen bonding possibilities, improve solubility, and explore novel interactions with the target. mdpi.com | Enhanced potency and improved ADME properties. |

| Methyl Group Modification | Replace -CH3 with -OCH3 or -Cl. | To explore the effect of different electronic and steric properties at the para position. nih.gov | Fine-tuning of electronic complementarity with the target. |

These rationally designed modifications, guided by an iterative process of synthesis, biological testing, and computational analysis, allow for the systematic optimization of the lead compound to achieve desired therapeutic characteristics. researchgate.net

Supramolecular Chemistry and Advanced Materials Applications of Urea Derivatives

Hydrogen Bonding Motifs in Urea-Based Supramolecular Assemblies

The urea (B33335) functionality is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.

Mechanisms of Self-Assembly Driven by Intermolecular Hydrogen Bonds

In a molecule such as 3-butyl-1-(3-cyano-4-methylphenyl)urea, the primary mechanism of self-assembly would be the formation of one-dimensional hydrogen-bonded chains or tapes. In these arrangements, the N-H of one urea molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This N-H···O=C interaction is a robust and common feature in the crystal engineering of urea derivatives.

Supramolecular Polymers, Gels, and Capsules Derived from Urea Architectures

The strong, directional hydrogen bonding of the urea group is a key feature in the design of supramolecular polymers and gels. By modifying the substituents on the urea core, the solubility and association strength can be tuned. For this compound, the combination of the flexible butyl chain and the rigid, functionalized aromatic ring could lead to the formation of long, entangled fibrous networks in suitable solvents, resulting in the formation of a supramolecular gel at certain concentrations. The cyano group's polarity might enhance the solvent-solute interactions necessary for gelation.

The formation of discrete, closed structures like capsules is also a possibility, though this often requires more complex molecular designs, such as bis-urea compounds with specific geometries that favor intramolecular hydrogen bonding to form a pre-organized cavity.

Role of Urea Derivatives in Advanced Materials Science

The incorporation of urea functionalities into materials can significantly impact their properties due to the introduction of strong, reversible non-covalent interactions.

Integration into Liquid Crystals and Optoelectronic Systems

Urea derivatives have been explored for their potential in liquid crystalline materials. The rigid phenyl ring in this compound, coupled with the flexible butyl chain, provides the anisotropic molecular shape often required for liquid crystallinity. The strong hydrogen bonding can promote the formation of ordered phases. The cyano group is a common feature in liquid crystal molecules, as its strong dipole moment can enhance the dielectric anisotropy, a key property for display applications.

In optoelectronic systems, the hydrogen-bonded networks of urea derivatives could serve as scaffolds for aligning chromophores or as components in sensors where the binding of an analyte disrupts the hydrogen-bonding network and causes a change in the optical or electronic properties. The cyano-substituted phenyl ring could also participate in charge-transfer interactions, which are relevant for non-linear optical materials.

Modulation of Macroscopic Properties through Urea Incorporation

Information regarding the catalytic applications of this compound is not available in the public domain.

While the broader class of urea and phenylurea derivatives has been a subject of interest in the field of supramolecular chemistry and organocatalysis, with many compounds investigated for their ability to catalyze various chemical reactions through hydrogen bonding interactions, there is no specific information available for this compound in this context.

The request for an article structured around "6.3.3. Urea Derivatives as Organocatalysts and in Catalytic Systems" with a singular focus on this compound cannot be fulfilled due to the complete absence of research findings, detailed data, or any documented catalytic applications for this specific molecule.

Therefore, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" as per the instructions, because the foundational scientific information does not appear to exist in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.